Cas no 1005678-64-7 (2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine)
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- <br>2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin e
- 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- AKOS000311082
- STK313333
- 2-(ETHANESULFONYL)-4-(1-METHYLPYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- 1005678-64-7
- 2-ethylsulfonyl-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- EN300-229837
- CS-0299640
- BBL039331
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- MDL: MFCD04970373
- Inchi: 1S/C11H11F3N4O2S/c1-3-21(19,20)10-16-8(7-5-15-18(2)6-7)4-9(17-10)11(12,13)14/h4-6H,3H2,1-2H3
- InChI Key: ILUWOEONXWIKCP-UHFFFAOYSA-N
- SMILES: S(C1N=C(C(F)(F)F)C=C(C2C=NN(C)C=2)N=1)(CC)(=O)=O
Computed Properties
- Exact Mass: 320.05548127Da
- Monoisotopic Mass: 320.05548127Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 86.1Ų
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD515183)
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483433-1g |
2-(Ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 1g |
$464 | 2023-02-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-50mg |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 50mg |
¥2620 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-100mg |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 100mg |
¥3602 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-250mg |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 250mg |
¥6426 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-500mg |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 500mg |
¥8798 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-1g |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 1g |
¥10411 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-2.5g |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 2.5g |
¥21081 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370310-5g |
2-(Ethylsulfonyl)-4-(1-methyl-1h-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 97% | 5g |
¥34527 | 2023-04-17 | |
| Enamine | EN300-229837-0.05g |
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
| Enamine | EN300-229837-0.1g |
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
1005678-64-7 | 95% | 0.1g |
$167.0 | 2024-06-20 |
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Suppliers
2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
2-(Ethanesulfonyl)-4-(1-Methyl-1H-Pyrazol-4-Yl)-6-(Trifluoromethyl)Pyrimidine: A Comprehensive Overview
2-(Ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 1005678-64-7, is a highly specialized organic compound with significant applications in the fields of pharmacology and agrochemicals. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities. The structure of this compound is characterized by a pyrimidine ring system substituted with an ethanesulfonyl group at position 2, a 1-methyl-1H-pyrazol-4-yl group at position 4, and a trifluoromethyl group at position 6. These substituents contribute to its unique chemical properties and biological functions.
The synthesis of 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity, making it more accessible for research and commercial applications. The use of microwave-assisted synthesis and continuous flow reactors has further streamlined the production process, reducing costs and minimizing environmental impact.
In terms of biological activity, this compound has demonstrated potent inhibitory effects on various enzyme targets, particularly kinases and proteases. For instance, studies have shown that it exhibits strong inhibitory activity against Janus kinase (JAK), which is implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, this compound has been found to inhibit the activity of the proteasome, a key player in protein degradation pathways. These findings highlight its potential as a therapeutic agent in the treatment of autoimmune disorders and cancer.
Beyond its pharmacological applications, 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has also shown promise in agrochemicals. Research indicates that it possesses excellent pesticidal properties, particularly against insect pests and fungal pathogens. Its ability to disrupt key metabolic pathways in pests makes it a valuable candidate for developing eco-friendly pesticides that minimize harm to non-target species.
The structural features of this compound play a crucial role in its biological activity. The ethanesulfonyl group at position 2 acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring and facilitating interactions with target enzymes. The 1-methyl-1H-pyrazol-4-yl group at position 4 introduces steric hindrance and modulates the electronic environment around the pyrimidine ring, further influencing its binding affinity to target molecules. Meanwhile, the trifluoromethyl group at position 6 contributes to both lipophilicity and stability, ensuring optimal bioavailability.
Recent studies have also explored the potential of 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine as a lead compound for drug discovery. By modifying its substituents or incorporating additional functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. For example, replacing the trifluoromethyl group with other halogenated substituents has been shown to improve its solubility without compromising its inhibitory activity.
In conclusion, 2-(ethanesulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, CAS number 1005678-64-, represents a versatile compound with wide-ranging applications in medicine and agriculture. Its unique chemical structure and robust biological activity make it an invaluable tool for researchers seeking innovative solutions to pressing health and environmental challenges. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human well-being.
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